4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones This compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a phenyl group attached to an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with phenylacetic acid in the presence of a catalyst, followed by cyclization to form the indenone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indenone to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Shares a similar core structure but lacks the methoxy and phenyl groups.
2,5-Dimethoxy-4-methylamphetamine: Although structurally different, it shares the methoxy and methyl groups.
Uniqueness: 4,5-Dimethoxy-7-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and phenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
85524-77-2 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4,5-dimethoxy-7-methyl-2-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H18O3/c1-11-9-15(20-2)18(21-3)14-10-13(17(19)16(11)14)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3 |
InChI Key |
XVIWEKOZUUBNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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